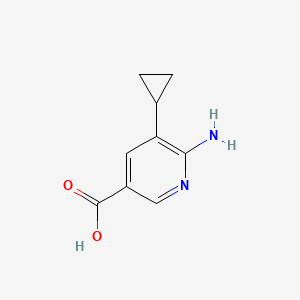![molecular formula C18H18N4O B12938077 Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- CAS No. 821783-88-4](/img/structure/B12938077.png)
Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol is a complex organic molecule that features a pyridine ring, a pyrazine ring, and a phenyl group connected through various linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a series of reactions, including halogenation and amination.
Pyrazine Ring Formation: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyridine and pyrazine derivatives are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The pyridine and pyrazine rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenyl group may enhance binding affinity through hydrophobic interactions, while the methanol group can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(5-((2-(Pyridin-3-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol
- (4-(5-((2-(Pyridin-2-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol
- (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrimidin-2-yl)phenyl)methanol
Uniqueness
The uniqueness of (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol lies in its specific arrangement of functional groups, which can result in distinct biological activity and chemical reactivity compared to its analogs. The position of the pyridine ring and the presence of the methanol group can significantly influence its interaction with molecular targets and its overall stability.
Propriétés
Numéro CAS |
821783-88-4 |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[4-[5-(2-pyridin-4-ylethylamino)pyrazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C18H18N4O/c23-13-15-1-3-16(4-2-15)17-11-22-18(12-21-17)20-10-7-14-5-8-19-9-6-14/h1-6,8-9,11-12,23H,7,10,13H2,(H,20,22) |
Clé InChI |
LTSILIGBYDNMLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
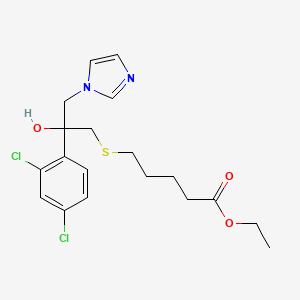
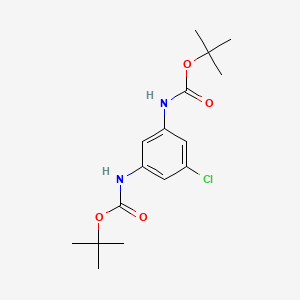

![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)
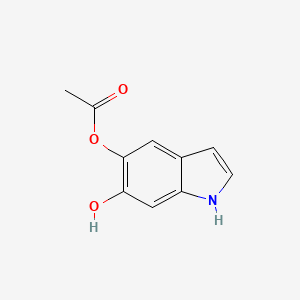
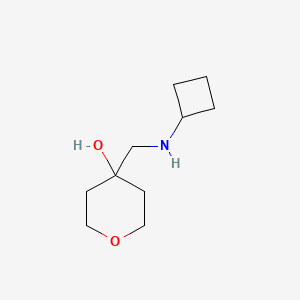
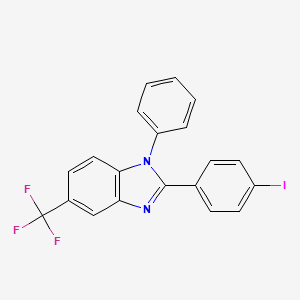

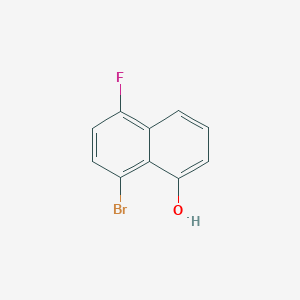
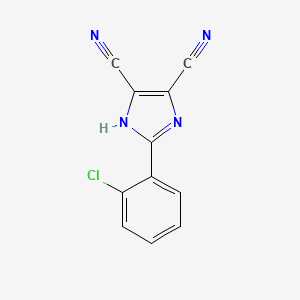

![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
